molecular formula C15H17ClN2O2S2 B467705 2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine CAS No. 442153-53-9

2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine

Cat. No. B467705
CAS RN: 442153-53-9
M. Wt: 356.9g/mol
InChI Key: YPRHMKSKFPPYCD-UHFFFAOYSA-N
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Description

The compound “2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine” is a chemical compound with the molecular formula C17H17ClN2O2S2 . It has an average mass of 380.912 Da and a mono-isotopic mass of 380.041992 Da .


Molecular Structure Analysis

The molecular structure of “2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it .


Physical And Chemical Properties Analysis

The compound “2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine” has a molecular formula of C17H17ClN2O2S2, an average mass of 380.912 Da, and a mono-isotopic mass of 380.041992 Da .

Mechanism of Action

Target of Action

The primary targets of 2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound contains asulfanyl group attached to a chlorobenzyl moiety , which could potentially interact with various biological targets

Biochemical Pathways

Given its structural features, it may interact with pathways involving aryl sulfides

Pharmacokinetics

It has been found in human urine , suggesting that it is metabolized and excreted by the body. The impact of these properties on the compound’s bioavailability is currently unknown.

properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfonyl]ethylsulfanyl]-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S2/c1-11-9-12(2)18-15(17-11)21-7-8-22(19,20)10-13-3-5-14(16)6-4-13/h3-6,9H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRHMKSKFPPYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCS(=O)(=O)CC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine

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